1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Overview
Description
The compound “1-(3-Fluorophenyl)-2,5-dimethylpyrrole” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
Pyrrolidine, a saturated five-membered ring with one nitrogen atom, is a common scaffold in drug discovery . The synthesis strategies for pyrrolidine derivatives typically involve either ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, which can be influenced by the spatial orientation of substituents and the stereochemistry of the molecule .Scientific Research Applications
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Scientific Field: Synthetic Cathinones
- Application Summary : Synthetic cathinones are a new class of psychoactive substances that have emerged on the drug-use market . They are gaining popularity in place of cathinones that became illegal . Compounds from both groups, “classic” and “new” cathinones, have a similar chemical structure and, as a consequence, their psychoactive properties are not much different .
- Methods of Application : The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Results or Outcomes : The aim of the research was to present results of analyses and identification of these synthetic cathinones .
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Scientific Field: Antimicrobial Research
- Application Summary : The treatment of infectious diseases is a challenging issue faced by the medical community. The emergence of drug-resistant strains of bacteria and fungi is a major concern . Researchers and medical professionals are working to develop new and innovative treatments for infectious diseases .
- Methods of Application : In this work, new derivatives were obtained of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 . The antibacterial and antifungal activities of all synthesized compounds were tested .
- Results or Outcomes : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
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Scientific Field: Nonlinear Optical Materials
- Application Summary : Nonlinear optical (NLO) materials play an essential role in information technology and industrial applications such as second harmonic generation (SHG) optical modulation, electro-optic switches, optical logic, and others .
- Results or Outcomes : The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
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Scientific Field: Antibacterial Drugs
- Application Summary : Sulfonamides have been used as antibacterial drugs for decades .
- Methods of Application : 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction. The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies. The single crystal of the compound is analyzed by X-ray diffraction .
- Results or Outcomes : The results of the study are not specified in the search results .
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Scientific Field: Nonlinear Optical Materials
- Application Summary : Nonlinear optical (NLO) materials play an essential role in information technology and industrial applications such as second harmonic generation (SHG) optical modulation, electro-optic switches, optical logic, and others .
- Results or Outcomes : The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
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Scientific Field: Antibacterial Drugs
- Application Summary : Sulfonamides have been used as antibacterial drugs for decades .
- Methods of Application : 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction. The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies. The single crystal of the compound is analyzed by X-ray diffraction .
- Results or Outcomes : The results of the study are not specified in the search results .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-fluorophenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMMKRHLWEHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406334 | |
Record name | 1-(3-fluorophenyl)-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2,5-dimethylpyrrole | |
CAS RN |
146135-21-9 | |
Record name | 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146135-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-fluorophenyl)-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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